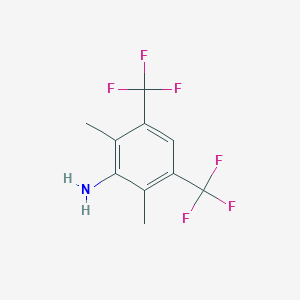

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H9F6N . It is a haloalkyl substituted aniline used in the preparation of various drugs .

Synthesis Analysis

The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . It was also used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is characterized by the presence of two methyl groups and two trifluoromethyl groups attached to an aniline ring .Physical And Chemical Properties Analysis

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline has a molecular weight of 229.12 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity - (repeated exposure) .Aplicaciones Científicas De Investigación

I have conducted a thorough search and here is a comprehensive analysis of the scientific research applications of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline:

Pharmaceuticals

This compound is used in the synthesis of drugs such as Dutasteride , which is used to treat benign prostatic hyperplasia . It’s also involved in the production of Ubrogepant , a medication for acute migraine .

Material Science

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline: is utilized in the synthesis of various materials, including Schiff’s bases and organocatalysts . These materials have applications in creating new types of polymers and coatings with specific properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the preparation of various pharmaceuticals , suggesting that its targets could be diverse and dependent on the specific drug it’s used to synthesize.

Mode of Action

It’s known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds, which is a key step in many biochemical reactions.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals , it’s likely that it affects pathways related to the therapeutic targets of these drugs.

Pharmacokinetics

The presence of trifluoromethyl groups in the molecule could potentially influence its pharmacokinetic properties, as these groups are known to enhance metabolic stability and increase lipophilicity .

Result of Action

The molecular and cellular effects of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline’s action are likely to be diverse and dependent on the specific drug it’s used to synthesize. As a chemical reagent, its primary role is to facilitate the formation of carbon-carbon bonds, which can lead to the creation of various bioactive compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline. For instance, the presence of a metal catalyst (such as palladium) is crucial for its role in Suzuki–Miyaura coupling . Additionally, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Propiedades

IUPAC Name |

2,6-dimethyl-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-4-6(9(11,12)13)3-7(10(14,15)16)5(2)8(4)17/h3H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIYKMJTKFYZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)C(F)(F)F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380362.png)

![2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-yl-1H-pyrazol-4-yl)vinyl]-1,3-benzothiazole](/img/structure/B380363.png)

![Ethyl 4-[1,1'-biphenyl]-4-yl-2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380364.png)

![2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380366.png)

![1-(4-Tert-butylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B380367.png)

![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B380368.png)

![4-Tert-butylphenyl 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B380372.png)

![N-(1-adamantyl)-2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B380373.png)

![1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380375.png)

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380377.png)

![7-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B380378.png)

![Dimethyl 5-({[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380380.png)